molecular formula C15H21BrN2O2 B105910 tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate CAS No. 494773-35-2

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

Cat. No. B105910
CAS RN: 494773-35-2
M. Wt: 341.24 g/mol
InChI Key: QEKMJBDSLYRIKY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 494773-35-2 . It has a molecular weight of 341.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate” are not available, it’s known that N-Boc piperazine derivatives can undergo Buchwald-Hartwig coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 412.8±40.0 °C and a density of 1.332 . Its pKa is predicted to be 1.88±0.10 .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its piperazine ring is a common motif in many pharmaceuticals, and the bromophenyl group can undergo further cross-coupling reactions to create complex structures. For instance, it can be used to synthesize analogs of known drugs, potentially leading to the discovery of new therapeutic agents .

Development of Central Nervous System Drugs

The piperazine core of 1-BOC-4-(2-Bromophenyl)piperazine is often found in drugs targeting the central nervous system (CNS). Researchers utilize this compound to develop new CNS drugs, exploring its potential effects on neurotransmitter receptors or uptake transporters .

Antibacterial Activity Research

Compounds derived from 1-BOC-4-(2-Bromophenyl)piperazine have been studied for their antibacterial properties. They have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, which is crucial in the fight against antibiotic resistance .

Material Science Applications

In material science, this compound’s derivatives can be used to modify surface properties or create new polymer structures. Its ability to act as a linker molecule allows for the development of materials with specific characteristics, such as increased durability or chemical resistance .

Agrochemical Research

The tert-butyl group in 1-BOC-4-(2-Bromophenyl)piperazine makes it a candidate for agrochemical research. It can be incorporated into compounds that serve as growth regulators or pesticides, contributing to the development of more effective and safer agricultural products .

Dye and Pigment Industry

In the dye and pigment industry, the bromophenyl group of this compound can be used to create new colorants. Its reactivity allows for the synthesis of dyes with specific absorption properties, which can be applied in textiles, inks, and coatings .

properties

IUPAC Name

tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKMJBDSLYRIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585965
Record name tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

CAS RN

494773-35-2
Record name tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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